Cilostazol-d11 - 1073608-02-2

Cilostazol-d11

Catalog Number: EVT-1440261
CAS Number: 1073608-02-2
Molecular Formula: C20H27N5O2
Molecular Weight: 380.536
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilostazol is a medication classified as a phosphodiesterase 3 (PDE3) inhibitor. [, , , , , ] This class of drugs works by blocking the action of the PDE3 enzyme, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). [, , ] By inhibiting PDE3, Cilostazol increases cAMP levels in various cells, leading to its therapeutic effects. [, , ]

Overview

Cilostazol-d11 is a deuterated analogue of cilostazol, a selective inhibitor of phosphodiesterase III, primarily used for its antiplatelet and vasodilatory effects. The compound is characterized by the incorporation of deuterium, which enhances its stability and pharmacokinetic properties. Cilostazol-d11 serves as an internal standard in analytical studies due to its isotopic labeling, allowing for precise quantification of cilostazol and its metabolites in biological samples.

Source and Classification

Cilostazol-d11 is classified as a pharmaceutical compound within the category of antiplatelet agents. It is derived from cilostazol, which has a molecular formula of C31H45N9O2C_{31}H_{45}N_{9}O_{2} and a molecular weight of approximately 575.75 g/mol. The deuterated form, cilostazol-d11, has a molecular formula of C20H16D11N5O2C_{20}H_{16}D_{11}N_{5}O_{2} with a molecular weight of 380.52 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of cilostazol-d11 involves deuteration at specific positions on the cilostazol molecule. Various synthetic routes have been described in literature, emphasizing the use of deuterated reagents to achieve selective incorporation of deuterium into the final product. For instance, one method includes the reaction of cilostazol with deuterated solvents or reagents under controlled conditions to ensure high yield and purity .

Key steps in the synthesis may include:

  • Formation of intermediates: Utilizing various chemical transformations to create intermediates that will lead to cilostazol-d11.
  • Deuteration: Employing deuterated solvents or specific reagents that facilitate the substitution of hydrogen atoms with deuterium.
  • Purification: Techniques such as liquid chromatography are typically used to isolate and purify cilostazol-d11 from other byproducts.
Molecular Structure Analysis

Structure and Data

Cilostazol-d11 retains the core structure of cilostazol but features deuterium atoms at specific locations on the molecule. This modification can affect its physical properties and metabolic behavior.

  • Molecular Formula: C20H16D11N5O2C_{20}H_{16}D_{11}N_{5}O_{2}
  • Molecular Weight: 380.52 g/mol
  • Structural Features: The compound contains a cyclohexyl group, a tetrazole ring, and various functional groups that contribute to its pharmacological activity .
Chemical Reactions Analysis

Reactions and Technical Details

Cilostazol-d11 undergoes similar chemical reactions as its non-deuterated counterpart. The presence of deuterium can influence reaction kinetics and mechanisms due to the isotope effect. Common reactions include:

  • Phosphodiesterase inhibition: Cilostazol-d11 acts as an inhibitor for phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets.
  • Metabolic pathways: The compound is metabolized in the liver, where it may undergo further transformations into active metabolites .
Mechanism of Action

Process and Data

The mechanism by which cilostazol-d11 exerts its effects is primarily through inhibition of phosphodiesterase III. This action results in elevated levels of cAMP, which leads to:

  • Inhibition of platelet aggregation: By preventing platelet activation, cilostazol-d11 reduces thrombus formation.
  • Vasodilation: Increased cAMP levels promote relaxation of vascular smooth muscle cells, leading to enhanced blood flow .

The compound has been shown to effectively inhibit platelet aggregation induced by various stimuli such as thrombin and adenosine diphosphate (ADP).

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cilostazol-d11 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The incorporation of deuterium generally enhances stability compared to non-deuterated forms.

These properties are crucial for its application in both research and clinical settings .

Applications

Scientific Uses

Cilostazol-d11 is primarily used in pharmacokinetic studies as an internal standard for quantifying cilostazol and its metabolites in biological samples through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS). Its isotopic labeling allows for accurate differentiation between the drug and endogenous compounds within biological matrices .

Additionally, it may be used in research exploring the metabolic pathways and interactions of cilostazol with other drugs, providing insights into drug-drug interactions and pharmacodynamics .

Chemical Characterization of Cilostazol-d11

Molecular Structure and Isotopic Labeling

Cilostazol-d11 (CAS# 89332-50-3 or 1073608-02-2) is a deuterium-enriched isotopologue of the antiplatelet agent cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone). Its molecular formula is C₂₀H₁₆D₁₁N₅O₂, with a molecular weight of 380.53 g/mol, representing a mass increase of 11 atomic mass units compared to the non-deuterated compound (369.47 g/mol) [5] [7] [10]. The isotopic labeling specifically involves the replacement of eleven hydrogen atoms with deuterium at the cyclohexyl moiety – all eleven hydrogen atoms attached to carbons in the cyclohexane ring (including the methine hydrogen) are substituted. This strategic deuteration preserves the core pharmacophore while altering the molecular mass sufficiently for analytical differentiation [4] [5]. The chemical structure retains the tetrahydroquinolinone and tetrazole ring systems connected via a butoxy linker, crucial for phosphodiesterase III inhibitory activity. The deuterium atoms induce negligible steric changes due to the identical covalent radii of hydrogen and deuterium, but significantly impact vibrational frequencies and nuclear magnetic resonance properties [8].

Table 1: Structural Comparison of Cilostazol and Cilostazol-d11

CharacteristicCilostazolCilostazol-d11Significance
Molecular FormulaC₂₀H₂₇N₅O₂C₂₀H₁₆D₁₁N₅O₂Isotopic distinction for mass spectrometry
Molecular Weight (g/mol)369.47380.53~11 Da difference enables MS differentiation
CAS Registry Number73963-72-189332-50-3 / 1073608-02-2Unique identifiers for chemical databases
Deuteration SitesNoneCyclohexyl ring (all 11 H atoms)Targeted modification for metabolic stability
Structural BackboneTetrahydroquinolinone + Tetrazole ringsIdentical to CilostazolPharmacophore preservation

Physicochemical Properties and Stability

Cilostazol-d11 exhibits physicochemical properties largely congruent with its non-deuterated counterpart due to isotopic similarity. The melting point range of 159-160°C is consistent with the reported melting point of cilostazol [10]. Like cilostazol, the deuterated form demonstrates low aqueous solubility, typical of lipophilic compounds, and high lipophilicity reflected by a calculated XLogP value of approximately 3.48 [7]. Thermodynamic stability studies indicate that cilostazol-d11 remains stable under standard storage conditions (room temperature, protected from light and moisture) [5]. Stability under stressed conditions aligns with findings for cilostazol, which shows resilience in solid-state stability tests with no significant degradation observed under typical environmental conditions [2]. However, forced degradation studies on cilostazol reveal potential vulnerabilities: hydrolytic degradation under strongly acidic or basic aqueous conditions, and oxidative degradation pathways leading to impurities, including the dimeric impurity (6,6'-bis(4-(1-cyclohexyl-1H-tetrazol-5-yl) butoxy)-3,3',4,4'-tetrahydro-[7,7'-biquinoline]-2,2'(1H,1'H)-dione) formed via oxidation of the precursor 6-Hydroxy-3,4-dyhydro-1H-quinolin-2-one (6-HQ) [6]. These stability characteristics are expected to be mirrored in cilostazol-d11, making it suitable for use as an internal standard in bioanalytical methods where stability is paramount. The deuterium incorporation does not significantly alter the partition coefficient (log P) or pKa, ensuring similar chromatographic behavior under reversed-phase conditions compared to the parent compound [4].

Table 2: Key Physicochemical Properties and Stability Profile

PropertyCilostazol-d11Notes/Source
Melting Point159-160°CSimilar to cilostazol [10]
SolubilityLow aqueous solubility; Soluble in organic solvents (methanol, acetonitrile)Comparable to cilostazol [5]
log P (Calculated)~3.48Similar lipophilicity to cilostazol [7]
Solid-State StabilityStable under standard storage conditionsExpected from cilostazol stability data [2]
Solution StabilityStable in methanol/water solutionsStorage at 5°C for analytical solutions [4]
Forced DegradationSusceptible to acid/base hydrolysis, oxidationInferred from cilostazol studies [6]
Major DegradantCilostazol dimerIdentified via LC/MS/MS and NMR [6]

Spectroscopic Characterization (NMR, MS, IR)

Mass Spectrometry (MS):Cilostazol-d11 displays a distinct mass spectrometric signature characterized by a prominent protonated molecular ion [M+H]⁺ at m/z 381.55. This contrasts with the [M+H]⁺ of native cilostazol at m/z 370.3. The 11 Da mass shift provides unequivocal confirmation of deuteration and is exploited in quantitative bioanalysis using LC-MS/MS. In tandem mass spectrometry, characteristic product ions include the cleavage fragment at m/z 288.3 derived from the loss of the tetrazole-deuterocyclohexyl moiety, which is shifted by 11 Da compared to the equivalent fragment (m/z 277.3) from non-deuterated cilostazol. This mass shift allows specific and interference-free detection in biological matrices [4] [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR spectroscopy reveals the most significant alterations attributable to deuteration. Protons directly attached to deuterated carbons (within the cyclohexyl ring) exhibit substantial signal attenuation or complete disappearance due to the replacement of ¹H with ²H (D). Residual signals in the aliphatic region (~1.0-2.0 ppm) corresponding to alkyl chain protons (e.g., -CH₂- groups in the butoxy linker) and aromatic protons in the quinolinone ring (~6.8-7.6 ppm) remain observable but may show altered coupling patterns due to the absence of coupling to the deuterated cyclohexyl protons. ¹³C NMR spectra show characteristic signals for the deuterated cyclohexyl carbons appearing as very weak signals or multiplets due to ¹³C-²H coupling (C-D coupling constant ~25 Hz), contrasting with the sharper signals from non-deuterated carbons. Two-dimensional NMR techniques (e.g., HSQC, HMBC) are essential for confirming the sites of deuteration and verifying the structural integrity of the non-deuterated portions of the molecule [6] [8].

Infrared (IR) Spectroscopy:Fourier Transform Infrared (FT-IR) spectra of cilostazol-d11 closely resemble those of cilostazol, with key vibrational modes largely unaffected by deuteration at the cyclohexyl ring. The carbonyl (C=O) stretching vibration of the quinolinone ring appears prominently near 1650-1670 cm⁻¹. The absence of significant shifts in this band confirms that deuteration does not perturb the electronic environment of the core pharmacophore. Characteristic N-H stretching near 3300-3500 cm⁻¹ and aromatic C=C stretching near 1600 cm⁻¹ are also preserved. The primary spectral differences arise in the C-H/D stretching region: the C-H stretches (aliphatic -CH₂-) appear around 2850-3000 cm⁻¹, while the C-D stretches, occurring at lower frequencies due to the increased reduced mass, typically appear between 2100-2300 cm⁻¹, providing a clear spectroscopic fingerprint of deuteration [6] [8].

Table 3: Key Spectroscopic Signatures of Cilostazol-d11

TechniqueKey FeaturesAnalytical Utility
Mass Spectrometry (MS)[M+H]⁺ at m/z 381.55; Major fragment at m/z 288.3Definitive confirmation of deuteration; Quantitation in biological matrices (LC-MS/MS) [4] [5]
¹H NMRAbsence/dramatic reduction of signals from cyclohexyl protons (~1.0-2.0 ppm); Residual aromatic protons (quinolinone) ~6.8-7.6 ppmConfirmation of deuteration site; Structural integrity assessment of non-deuterated regions [6] [8]
¹³C NMRWeak/multiplet signals for deuterated cyclohexyl carbons (¹³C-²H coupling, J ~25 Hz); Normal signals for other carbonsSite-specific confirmation of deuteration; Verification of molecular framework [6]
FT-IRC=O stretch: ~1650-1670 cm⁻¹; C-D stretches: 2100-2300 cm⁻¹; N-H stretch: ~3300-3500 cm⁻¹; C-H stretches (aliphatic): 2850-3000 cm⁻¹Bulk identity confirmation; Detection of C-D bonds; Functional group verification [6] [8]

Comparative Analysis with Non-deuterated Cilostazol

The primary distinction between cilostazol-d11 and cilostazol lies in their physicochemical behavior stemming from isotopic mass differences, while their chemical reactivity and intrinsic stability remain remarkably similar.

Physicochemical Properties:The calculated lipophilicity (XLogP ~3.48) and topological polar surface area (81.93 Ų) are identical, as deuteration minimally affects these electronic properties. Melting points are nearly identical (cilostazol: ~158-162°C; cilostazol-d11: 159-160°C). Solubility profiles in common solvents (e.g., methanol, acetonitrile, DMSO) and aqueous buffers are indistinguishable, ensuring comparable handling in laboratory settings [7] [10].

Chromatographic Behavior:Under reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) conditions, cilostazol-d11 exhibits near-identical retention times to cilostazol. However, ultra-high sensitivity techniques like UPLC-MS/MS can resolve the deuterated and non-deuterated forms based on their distinct mass-to-charge ratios (m/z 381.55 vs. m/z 370.3 for [M+H]⁺). This near co-elution with a specific mass difference is the cornerstone of its utility as an internal standard (IS) – it compensates for variations in extraction efficiency and ionization suppression/enhancement during sample preparation and LC-MS/MS analysis without interfering with the quantification of the target analyte (cilostazol) or its active metabolite (3,4-dehydro cilostazol) [4].

Metabolic Stability (Isotope Effect):While the C-D bond is stronger than the C-H bond (by ~1-2 kcal/mol), deuteration at the aliphatic cyclohexyl ring in cilostazol-d11 is not expected to induce a significant primary kinetic isotope effect (KIE) on metabolism in vivo under physiological conditions. This is because the cyclohexyl ring is not a known site of direct metabolic oxidation by cytochrome P450 enzymes. The major metabolic pathways of cilostazol involve hydroxylation on the quinolinone ring and subsequent oxidation to form the active metabolite 3,4-dehydro cilostazol, processes distant from the deuterated cyclohexyl group. Consequently, cilostazol-d11 is anticipated to mirror the metabolic stability of cilostazol itself in biological systems, making it an appropriate IS that tracks the parent drug without undergoing differential metabolism [4] [5].

Bioanalytical Utility:The critical advantage of cilostazol-d11 lies in its application as an internal standard in quantitative bioanalysis. Its physicochemical similarity ensures near-perfect co-elution with cilostazol during chromatographic separation, while its distinct mass allows selective detection by MS. This combination significantly enhances the accuracy and precision of quantification methods for cilostazol and its metabolites in complex biological matrices (plasma, serum, urine). Studies employing UPLC-MS/MS with cilostazol-d11 and DCIL-d11 as internal standards achieve excellent sensitivity (LLOQ of 0.5 ng/mL), precision (%CV < 2%), and accuracy (98-102%) for both cilostazol and 3,4-dehydro cilostazol in human plasma, enabling reliable pharmacokinetic and bioequivalence studies [4].

Table 4: Comparative Analysis of Cilostazol and Cilostazol-d11

AspectCilostazolCilostazol-d11Impact/Consequence
Molecular Weight369.47 g/mol380.53 g/molDefinitive mass difference for MS detection
Chromatography (RT)Characteristic RT (e.g., ~1.8 min UPLC)Nearly identical RTCompensates for matrix effects as IS
MS Detection ([M+H]⁺)m/z 370.3m/z 381.55Basis for specific quantification
Metabolic PathwaysHepatic CYP-mediated (Quinolinone hydroxylation)Expected identical pathwaysSuitable IS without metabolic interference
Primary Bioanalytical UseAnalyte of interestIdeal Internal Standard (IS)Ensures accuracy in PK/PD studies
Detection SensitivityLLOQ ~0.5 ng/mL (with d11-IS) [4]Used as IS at fixed concentrationEnables high-sensitivity bioanalysis

Properties

CAS Number

1073608-02-2

Product Name

Cilostazol-d11

IUPAC Name

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C20H27N5O2

Molecular Weight

380.536

InChI

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D

InChI Key

RRGUKTPIGVIEKM-SAGHCWGKSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4

Synonyms

OPC-13013-d11; Pletal-d11; 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone-d11;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.